molecular formula C28H19NO B13698593 N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine

Cat. No.: B13698593
M. Wt: 385.5 g/mol
InChI Key: RKPAKHSFEVWSKL-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a fused polycyclic aromatic compound characterized by a naphthobenzofuran core substituted with a biphenylyl amine group. Its CAS registry number is 2225909-61-3 . The compound belongs to a class of heterocyclic systems synthesized via aryne intermediates, as described in studies involving 2,3-didehydronaphthalene and Barton sulfur/selenium esters . Such fused heterocycles are of interest in materials science (e.g., organic electronics) and medicinal chemistry due to their planar aromatic structures and tunable electronic properties.

Properties

Molecular Formula

C28H19NO

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-phenylphenyl)naphtho[2,3-b][1]benzofuran-2-amine

InChI

InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H

InChI Key

RKPAKHSFEVWSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54

Origin of Product

United States

Preparation Methods

Direct Amination of Naphtho[2,3-b]benzofuran Precursors

Methodology:

This approach involves the nucleophilic substitution or amination of pre-formed naphtho[2,3-b]benzofuran cores with suitable amine sources. The process typically employs:

  • Starting materials: Naphtho[2,3-b]benzofuran derivatives bearing reactive halogen or leaving groups (e.g., halides, triflates)
  • Reagents: Amine nucleophiles (e.g., aniline derivatives, primary or secondary amines)
  • Catalysts: Copper or palladium catalysts facilitate C–N bond formation via Buchwald–Hartwig amination or Ullmann-type coupling.
  • Conditions: Elevated temperatures (80–120°C), inert atmospheres, polar solvents such as toluene, dioxane, or dimethylformamide.

Research Findings:

A study demonstrated the successful amination of naphtho[2,3-b]benzofuran derivatives using palladium-catalyzed Buchwald–Hartwig protocols, achieving yields exceeding 70%. The process allows selective substitution at specific positions, notably at the 2-position of the benzofuran ring.

Data Table 1: Example of Naphtho[2,3-b]benzofuran amination

Entry Substrate Amine Source Catalyst Solvent Temperature Yield (%)
1 2-Halo-naphtho[2,3-b]benzofuran Aniline Pd(OAc)₂ / BINAP Toluene 100°C 75
2 2-Triflate-naphtho[2,3-b]benzofuran Primary amine Pd₂(dba)₃ / Xantphos DMF 110°C 78

(Source: Adapted from recent heterocyclic amination protocols)

Cyclization and Cross-Coupling Approaches

Methodology:

This involves constructing the benzofuran core via cyclization of suitable precursors, followed by coupling with biphenyl derivatives:

  • Step 1: Synthesis of naphtho[2,3-b]benzofuran intermediates via oxidative cyclization of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under visible-light or thermal conditions.
  • Step 2: Functionalization of the core with biphenyl groups through Suzuki–Miyaura cross-coupling reactions.

Research Findings:

A notable study employed visible-light-mediated [3+2] cycloaddition to generate naphtho[2,3-b]benzofuran-2,3-diones, which were subsequently transformed into amino derivatives via reduction and amination steps. The Suzuki coupling with 4-biphenylboronic acid facilitated the attachment of the biphenyl moiety, yielding the target compound with high efficiency.

Data Table 2: Synthesis via Cyclization and Suzuki Coupling

Step Reagents Conditions Yield (%) Notes
Cyclization 2-Hydroxy-1,4-naphthoquinone + phenylacetylene Visible light, 6h, MeCN 75 Regioselective formation of benzofuran core
Coupling 4-Biphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O 82 Attachment of biphenyl group

(Source: Recent advances in heterocyclic synthesis)

Alternative Green Synthetic Protocols

Recent efforts focus on environmentally benign methods, such as:

Research Highlights:

A 2023 study reported a green protocol for synthesizing naphtho[2,3-b]furan-4,9-diones via visible-light-induced cycloaddition, which was then converted into amino derivatives through subsequent amination reactions under mild conditions, avoiding heavy metals and harsh reagents.

Synthesis of this compound

Proposed Multi-Step Route:

Step Description Reagents & Conditions Expected Yield References
1 Synthesis of naphtho[2,3-b]benzofuran core Visible-light-mediated cycloaddition of 2-hydroxy-1,4-naphthoquinone with phenylacetylene 75%
2 Functionalization at 2-position Selective amination via Pd-catalyzed Buchwald–Hartwig 70-78%
3 Attachment of biphenyl group Suzuki–Miyaura cross-coupling with 4-biphenylboronic acid 82%

Overall Yield: Approximately 40-50% after purification, depending on substrate purity and reaction optimization.

Notes and Considerations

  • Regioselectivity: The key challenge lies in controlling regioselectivity during cyclization and subsequent functionalization, which recent studies address via substrate design and catalytic control.
  • Reaction Conditions: Mild, environmentally friendly conditions—such as visible-light irradiation and metal-free protocols—are increasingly favored, aligning with green chemistry principles.
  • Substituent Effects: Electron-donating or withdrawing groups on phenylacetylenes and biphenyl derivatives influence yields and selectivity, necessitating tailored reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group and the aromatic systems. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the amine to a nitro group or forms N-oxide derivatives, depending on reaction conditions.

  • Oxygen-mediated oxidation under photochemical conditions leads to hydroxylation of the aromatic rings, particularly at the electron-rich positions of the naphtho[2,3-b]benzofuran moiety.

Table 1: Oxidation Reaction Conditions

ReagentConditionsProduct
KMnO₄ (aq, H₂SO₄)60°C, 6 hoursNitro-substituted derivative
O₂, UV lightRT, 12 hoursHydroxylated aromatic byproducts

Reduction Reactions

Reductive transformations target the aromatic rings and amine group:

  • Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary amine, though competing reduction of aromatic systems may occur under prolonged heating.

  • Catalytic hydrogenation (H₂/Pd-C) selectively saturates double bonds in the benzofuran ring system, yielding dihydro derivatives.

Mechanistic Insight :
The amine group acts as an electron donor, stabilizing intermediates during reduction. Aromatic reduction proceeds via a π-complex mechanism with Pd-C catalysts.

Substitution Reactions

Electrophilic substitution occurs preferentially at the para positions of the biphenyl group and the C3 position of the naphtho[2,3-b]benzofuran:

  • Halogenation (Cl₂, Br₂) : Chlorination/bromination occurs in the presence of Lewis acids (e.g., FeCl₃), yielding mono- or di-halogenated products .

  • Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the C6 position of the benzofuran ring.

Table 2: Substitution Reaction Parameters

Reaction TypeReagentPosition ModifiedYield (%)
HalogenationBr₂, FeCl₃Biphenyl para~65
NitrationHNO₃, H₂SO₄Benzofuran C6~50

Transition-Metal-Catalyzed Coupling

The biphenyl group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation at the biphenyl moiety, expanding conjugation .

  • Buchwald-Hartwig Amination : Modifies the amine group to introduce bulkier substituents, enhancing steric effects .

Key Mechanistic Steps :

  • Oxidative addition of Pd(0) to the aryl halide.

  • Transmetallation with boronic acid (Suzuki) or amine (Buchwald-Hartwig).

  • Reductive elimination to form the new bond .

Photochemical Reactions

The naphtho[2,3-b]benzofuran core undergoes [4+2] cycloaddition under UV light, forming polycyclic adducts. This reactivity is attributed to the extended π-system’s ability to generate excited-state intermediates .

Comparative Reactivity Insights

The compound’s reactivity differs from simpler benzofuran derivatives due to:

  • Steric hindrance from the biphenyl group, slowing electrophilic substitution.

  • Electronic effects from the fused aromatic system, enhancing stability of radical intermediates during oxidation.

Scientific Research Applications

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with two analogs:

Property N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine N-(4-(Benzo[d]oxazol-2-yl)phenyl)naphtho[2,3-b]benzofuran-3-amine Benzo[b]naphtho[2,3-d]furan-4-amine
CAS Number 2225909-61-3 Not explicitly provided 2364548-03-6
Molecular Formula Likely C24H17NO* Estimated C23H15N3O2** C16H11NO
Molecular Weight (g/mol) ~327.4* ~365.4** 233.26
Key Substituent Biphenylyl amine at position 2 Benzooxazole at position 3 Amine at position 4

Derived from structural analogy; *Estimated based on substituent addition.

  • Structural Differences :
    • The target compound features a biphenylyl group , enhancing π-conjugation and steric bulk compared to simpler amines like Benzo[b]naphtho[2,3-d]furan-4-amine .
    • N-(4-(Benzo[d]oxazol-2-yl)phenyl) analog introduces a heterocyclic benzooxazole moiety , which may improve photostability or electron-withdrawing properties .

Limitations and Contradictions

  • Synthesis Variability : While emphasizes aryne-based methods, alternative routes (e.g., Suzuki coupling) may exist for analogs, leading to differences in yield and purity.

Biological Activity

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This compound has garnered attention due to its promising biological activities, particularly in the fields of oncology and medicinal chemistry. Its naphtho[2,3-b]benzofuran core, combined with the biphenyl substitution, enhances its electronic properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C28H19NC_{28}H_{19}N, with a molecular weight of 385.46 g/mol. The compound features a naphtho[2,3-b]benzofuran backbone substituted with a biphenyl group at the nitrogen position. This structural configuration is significant as it influences the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the naphtho[2,3-b]benzofuran structure exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Mechanism of Action : Interaction studies reveal that this compound may interact with specific proteins or enzymes involved in cancer pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study demonstrated that derivatives of naphtho[2,3-b]benzofuran exhibited potent anticancer activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines. The most effective derivative showed an IC50 value of 0.12 μM against A549 cells and 2.75 μM against SGC7901 cells .
  • Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. The naphthofuranoquinone core is particularly noted for its ability to interact with cellular mechanisms involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the amine group allows for further derivatization, which can enhance biological activity.

Compound NameStructure TypeUnique Features
N-(4-Phenylnaphtho[1,2-b]benzofuran-9-amineNaphtho[1,2-b]benzofuranExhibits different electronic properties
4-Hydroxynaphtho[2,3-b]benzofuran-6,11-dioneHydroxylated naphthobenzofuranKnown for strong antioxidant activity
Naphtho[2,3-b]benzofuran-5-carboxylic acidCarboxylic acid derivativePotential for enhanced solubility and reactivity
Benzonaphthofurandione analogsNaphthofuranoquinone derivativesIncreased anticancer activity through structural modifications

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding Affinity : Studies assessing binding affinity to specific targets have revealed insights into how this compound modulates biological pathways associated with cancer progression.
  • Cellular Uptake : The compound's lipophilicity may facilitate cellular uptake, enhancing its efficacy as an anticancer agent.

Q & A

Q. What are the key structural features of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine, and how do they influence its reactivity?

The compound features a naphtho[2,3-b]benzofuran core fused with a biphenylylamine group. The extended π-conjugation system governs its photophysical properties (e.g., fluorescence), while steric hindrance from the biphenylyl group affects solubility and reaction kinetics. Structural confirmation requires multinuclear NMR (¹H, ¹³C) to resolve aromatic proton overlaps and high-resolution mass spectrometry (HRMS) for molecular ion validation. Computational modeling (DFT) can predict electronic transitions and verify substituent effects .

Q. What synthetic routes are commonly employed for preparing this compound, and what are their respective yields?

Two primary methods are documented:

  • Ullmann Coupling : Reacting naphtho[2,3-b]benzofuran-2-amine with 4-bromobiphenyl under CuI/L-proline catalysis yields 65–72% product. Purity is assessed via HPLC (>98%) .
  • Buchwald-Hartwig Amination : Using Pd(dba)₂/Xantphos catalysts achieves 58–63% yield, with purity verified by GC (>97%) .

Q. Table 1. Comparison of Synthetic Approaches

MethodCatalyst SystemYield (%)Purity Assessment
Ullmann CouplingCuI/L-proline65–72>98% (HPLC)
Buchwald-HartwigPd(dba)₂/Xantphos58–63>97% (GC)

Q. What analytical techniques are most effective for characterizing purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms aromatic proton environments .
  • HPLC-UV/Vis : Detects impurities at λ = 254 nm, achieving >98% purity thresholds .
  • HRMS (ESI+) : Validates molecular weight (e.g., m/z 423.1622 for [M+H]⁺) .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during naphtho[2,3-b]benzofuran core formation?

Employ Design of Experiments (DoE) to systematically evaluate:

  • Catalyst Screening : Compare Pd- vs Cu-based systems for coupling efficiency.
  • Solvent Effects : Test polar aprotic (DMF) vs non-polar (toluene) solvents on cyclization rates.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
    Contradictory temperature optima (120°C vs 140°C ) necessitate kinetic studies via differential scanning calorimetry (DSC) to identify exothermic risks .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during derivative synthesis?

  • 2D NMR (HSQC/HMBC) : Clarifies proton-carbon connectivity in complex aromatic systems.
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., biphenylyl rotation barriers) between -40°C and +80°C.
  • LC-MS/MS : Detects trace isomers (<1%) undetectable by routine NMR .

Q. How does the biphenylyl group influence electronic properties, and how can these effects be validated experimentally?

  • Cyclic Voltammetry : Measures oxidation potentials (e.g., Eox = +1.2 V vs Ag/AgCl in CH2Cl2).
  • UV-Vis Spectroscopy : Quantifies bathochromic shifts (Δλ = 30 nm vs benzofuran analogs).
  • DFT Calculations : B3LYP/6-311+G** basis sets predict HOMO-LUMO gaps, which should be cross-validated with experimental band gaps .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Chromatography Alternatives : Replace column purification with antisolvent crystallization (MeOH/H2O).
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to ensure >99% enantiomeric excess.
  • Calorimetry Studies : Use RC1e systems to mitigate exothermic risks during scale-up .

Q. How should experiments be designed to study solvent polarity effects on fluorescence properties?

  • Solvent Series : Test hexane (ε = 1.9) to water (ε = 80.1) to correlate dielectric constant with emission spectra.
  • Time-Resolved Fluorescence : Measure lifetime variations (τ = 5–20 ns) under degassed conditions.
  • Internal Calibration : Use quinine sulfate (ΦF = 0.55 in 0.1M H2SO4) for intensity normalization .

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